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Compound of Interest

Compound Name: 3-Azetidinemethanol hydrochloride

Cat. No.: B1292702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and synthetic methodology for 3-Azetidinemethanol hydrochloride. This key building block is

of significant interest in medicinal chemistry, particularly in the development of novel

therapeutics. This document offers detailed experimental protocols, tabulated spectroscopic

data, and logical workflows to support the synthesis, characterization, and application of this

versatile azetidine derivative.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-Azetidinemethanol
hydrochloride. This data is compiled based on typical values for azetidine rings, primary

alcohols, and hydrochloride salts of amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Typical Values in D₂O)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.0-4.2 m 2H -CH₂- (Azetidine Ring)

~3.8-4.0 m 2H -CH₂- (Azetidine Ring)

~3.6 d 2H -CH₂OH

~3.2-3.4 m 1H -CH- (Azetidine Ring)

Table 2: ¹³C NMR Spectroscopic Data (Typical Values in D₂O)

Chemical Shift (δ) ppm Assignment

~62-65 -CH₂OH

~50-55 -CH₂- (Azetidine Ring)

~35-40 -CH- (Azetidine Ring)

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data (Typical Solid-State, KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3200-3500 Strong, Broad O-H stretch (alcohol)

2800-3000 Medium C-H stretch (aliphatic)

2400-2800 Broad
N-H stretch (secondary

ammonium salt)

1580-1610 Medium
N-H bend (secondary

ammonium salt)

1000-1100 Strong C-O stretch (primary alcohol)

Mass Spectrometry
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Table 4: Mass Spectrometry Data (Typical ESI-MS)

m/z Interpretation

88.07 [M+H]⁺ (protonated base)

70.05 [M+H - H₂O]⁺

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 3-Azetidinemethanol
hydrochloride are provided below.

Synthesis of 3-Azetidinemethanol Hydrochloride
A plausible synthetic route to 3-Azetidinemethanol hydrochloride involves the reduction of a

protected azetidine-3-carboxylic acid derivative followed by deprotection.

Step 1: Reduction of 1-Boc-azetidine-3-carboxylic acid

To a solution of 1-Boc-azetidine-3-carboxylic acid (1 equivalent) in anhydrous

tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-THF

complex (1.5 equivalents) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Carefully quench the reaction by the slow addition of methanol at 0 °C.

Concentrate the mixture under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-3-

azetidinemethanol.

Step 2: Deprotection to 3-Azetidinemethanol Hydrochloride
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Dissolve the 1-Boc-3-azetidinemethanol from the previous step in a solution of 4M HCl in

1,4-dioxane.

Stir the mixture at room temperature for 2-4 hours.

Concentrate the reaction mixture under reduced pressure.

Triturate the resulting solid with diethyl ether and collect the precipitate by vacuum filtration.

Wash the solid with cold diethyl ether and dry under vacuum to yield 3-Azetidinemethanol
hydrochloride as a white solid.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Prepare a sample by dissolving approximately 5-10 mg of 3-Azetidinemethanol
hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room

temperature.

Use the residual solvent peak as an internal reference for chemical shifts.

Infrared (IR) Spectroscopy

Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately

1-2 mg of 3-Azetidinemethanol hydrochloride with 100-200 mg of dry KBr powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid

sample directly onto the ATR crystal and apply pressure.

Mass Spectrometry
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Prepare a dilute solution of 3-Azetidinemethanol hydrochloride in a suitable solvent such

as methanol or acetonitrile/water.

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Visualization of Workflows
The following diagrams illustrate the key processes related to 3-Azetidinemethanol
hydrochloride.
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Synthetic pathway for 3-Azetidinemethanol hydrochloride.
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Workflow for spectroscopic characterization.
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Application in drug discovery as a synthetic intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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